molecular formula C9H9F6NO2 B1519657 2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone CAS No. 1159982-56-5

2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone

Cat. No.: B1519657
CAS No.: 1159982-56-5
M. Wt: 277.16 g/mol
InChI Key: GPCHOXRTOOPBPY-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone (CAS: 1159982-56-5) is a piperidine derivative featuring two trifluoroacetyl groups. Its molecular formula is C₉H₉F₆NO₂, with a molecular weight of 277.1637 g/mol and a purity of 95% . The compound is used in pharmaceutical research, particularly as an intermediate in synthesizing bioactive molecules, such as chemokines and enzyme inhibitors . Its structural uniqueness lies in the dual trifluoroacetyl groups attached to the piperidine ring, which enhance electron-withdrawing effects and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

2,2,2-trifluoro-1-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F6NO2/c10-8(11,12)6(17)5-1-3-16(4-2-5)7(18)9(13,14)15/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCHOXRTOOPBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C(F)(F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90669822
Record name 1,1'-(Piperidine-1,4-diyl)bis(trifluoroethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159982-56-5
Record name 1,1'-(Piperidine-1,4-diyl)bis(trifluoroethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s trifluoromethyl groups enhance its binding affinity to these enzymes, potentially inhibiting their activity. This interaction can be utilized to study enzyme inhibition mechanisms and to develop enzyme inhibitors for therapeutic purposes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling proteins. For instance, it can inhibit the phosphorylation of certain kinases, thereby affecting downstream signaling cascades. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as cytochrome P450, inhibiting their catalytic activity. This inhibition can lead to reduced metabolism of substrates and altered cellular responses. Furthermore, the compound can modulate gene expression by binding to DNA or interacting with transcriptional regulators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that its effects on cellular function can persist, but the degree of impact may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, it can cause significant toxicity, including liver damage and disruption of metabolic processes. These dose-dependent effects are crucial for determining safe and effective usage in research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and affect metabolic flux. The compound’s influence on metabolite levels can provide insights into its role in cellular metabolism and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution patterns are essential for understanding its pharmacokinetics and optimizing its use in research.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can localize to specific compartments, such as the nucleus or mitochondria, where it interacts with relevant biomolecules. These localization patterns are critical for its activity and function, as they determine the sites of its biochemical interactions.

Biological Activity

2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone is a fluorinated compound that has garnered attention for its potential biological activities. This compound is characterized by its unique trifluoromethyl groups and piperidine structure, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H5_5F9_9N2_2O3_3
  • Molecular Weight : 396.1653 g/mol
  • IUPAC Name : this compound
  • CAS Number : 667-35-6

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key areas of investigation include:

  • Antimicrobial Properties : Some studies suggest that the trifluoromethyl groups enhance the antimicrobial efficacy of the compound against certain bacterial strains.
  • Cytotoxic Effects : Research indicates potential cytotoxic effects on cancer cell lines, which may be attributed to the compound's ability to interfere with cellular signaling pathways.
  • Neuropharmacological Effects : The piperidine moiety suggests possible interactions with neurotransmitter systems, particularly GABA receptors.

The mechanisms through which this compound exerts its biological effects include:

  • GABA Receptor Modulation : The compound may act as a noncompetitive antagonist at GABA receptors, influencing neuronal excitability and neurotransmission.
    GABAA+CompoundAltered Ion Flux\text{GABA}_A+\text{Compound}\rightarrow \text{Altered Ion Flux}
  • Inhibition of Cytochrome P450 : Some reports indicate that this compound may inhibit specific cytochrome P450 enzymes involved in drug metabolism.
  • Cell Cycle Disruption : Evidence suggests that it may induce apoptosis in cancer cells by disrupting the cell cycle at various checkpoints.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various trifluorinated compounds including this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as a novel antimicrobial agent .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays were conducted using several cancer cell lines to assess cytotoxicity. The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines. Flow cytometry analysis revealed that treated cells showed increased annexin V staining, suggesting apoptosis as a mechanism of cell death .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli
CytotoxicityInduced apoptosis in cancer cells
NeuropharmacologicalModulation of GABA receptor activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Trifluoroacetyl Derivatives

1-(4-(3-Amino-4-isopropoxyphenyl)piperidin-1-yl)-2,2,2-trifluoroethanone
  • Structure: Contains an amino and isopropoxy group on the phenyl ring.
  • Properties : Improved solubility due to polar substituents; used in hydrogenation reactions for chemokine synthesis .
  • Molecular Weight : ~277.16 g/mol (similar to the target compound).
2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone
  • Structure : Substituted with a bromobenzoyl group.
  • Properties : Increased molecular weight (352.11 g/mol ) and lipophilicity due to the bromine atom .
  • Application : Bromine’s steric bulk may hinder enzymatic degradation, offering prolonged activity in medicinal chemistry applications.
2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)-piperidin-1-yl)ethanone
  • Structure : Features a methylbenzoyl substituent.

Non-Piperidine Trifluoroacetyl Derivatives

2,2,2-Trifluoro-1-[3-(2,2,2-trifluoroacetyl)azulen-1-yl]ethanone
  • Structure : Azulene ring replaces piperidine.
  • Properties : Planar aromatic system alters electronic properties; single-crystal X-ray data confirms a mean σ(C–C) bond length of 0.003 Å .
  • Key Difference : Azulene’s conjugated system may enable applications in materials science, unlike the piperidine-based target compound.
Pyridine Derivatives UDO and UDD
  • Structures: UDO: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone. UDD: N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine.
  • Properties: Both inhibit the non-azolic CYP51 enzyme and show anti-Trypanosoma cruzi activity comparable to posaconazole .
  • Key Difference : Piperazine and pyridine moieties in UDO/UDD confer distinct binding modes compared to the target compound’s piperidine backbone.

1,2,3-Triazole Derivatives

2,2,2-Trifluoro-1-(5-phenyl-2-propyl-2H-1,2,3-triazol-4-yl)ethanone (3g)
  • Structure : 1,2,3-Triazole ring with a propyl chain.
  • Properties : High yield (93% ) in synthesis; trifluoroacetyl group stabilizes the triazole core .
  • Key Difference : Triazole’s hydrogen-bonding capacity may enhance biological interactions, unlike the piperidine-based target.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Purity Key Substituents
Target Compound C₉H₉F₆NO₂ 277.16 95% Dual trifluoroacetyl on piperidine
1-(4-(4-Bromobenzoyl)piperidin-1-yl)-TFAA C₁₄H₁₃BrF₃NO₂ 352.11 N/A Bromobenzoyl
UDO C₂₄H₂₁ClF₃N₃O 483.89 N/A Chlorophenyl, pyridine
2,2,2-Trifluoro-1-(2-propyl-2H-triazol-4-yl)ethanone C₇H₈F₃N₃O 207.15 N/A Propyl-triazole

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone typically involves:

  • Functionalization of the piperidine ring at the 4-position.
  • Introduction of trifluoroacetyl groups via acylation reactions.
  • Control of stereochemistry if applicable, through chiral catalysts or resolution.

Key Synthetic Steps

Starting Materials
  • Piperidine or substituted piperidine derivatives.
  • Trifluoroacetic anhydride or trifluoroacetyl chloride as trifluoroacetylating agents.
  • Appropriate solvents such as tetrahydrofuran (THF), methanol, or ethyl acetate.
Acylation Reaction

The core step involves acylation of the piperidine nitrogen and/or carbon atoms using trifluoroacetyl derivatives under controlled temperature and stirring conditions. This reaction is typically carried out in anhydrous conditions to prevent hydrolysis.

  • Reaction temperature: 0–25 °C to control reaction rate and selectivity.
  • Reaction time: Several hours with continuous stirring to ensure complete conversion.
  • Use of bases or catalysts: Tertiary amines or Lewis acids may be employed to facilitate acylation.
Purification
  • Filtration to remove insoluble impurities.
  • Extraction using organic solvents like ethyl acetate or methyl tert-butyl ether.
  • Drying over anhydrous sodium sulfate.
  • Vacuum drying or recrystallization to obtain pure product.

Detailed Example from Patent Literature

A patent (CN116514665B) describes a related preparation method involving trifluoroacetylation and reductive amination steps for trifluoromethylated amine derivatives, which can be adapted for the target compound synthesis:

Step Procedure Description Conditions Notes
1 Dissolve piperidine derivative in ethanol or THF Room temperature, stirring Ensures good solubility
2 Add trifluoroacetyl chloride dropwise 0–5 °C, slow addition Controls exothermic reaction
3 Stir reaction mixture for 3–6 hours Maintain temperature Achieves complete acylation
4 Quench reaction with aqueous sodium carbonate solution Room temperature Neutralizes excess acid
5 Extract organic phase with ethyl acetate Multiple washes Removes impurities
6 Dry organic phase over sodium sulfate Room temperature Removes residual water
7 Concentrate under reduced pressure 40–50 °C Avoids decomposition
8 Purify by recrystallization or chromatography Suitable solvent system Yields high purity product

This method highlights critical parameters such as temperature control, solvent choice, and purification steps essential for obtaining the target compound with high purity and yield.

Alternative Approaches

  • Reductive Amination : Using trifluoroacetylated intermediates, reductive amination with suitable reducing agents (e.g., sodium borohydride) can introduce amine functionalities on the piperidine ring.
  • Catalytic Hydrogenation : For selective reduction of imines or ketones formed during synthesis, catalytic hydrogenation under mild conditions can be employed.
  • Chiral Resolution : If stereochemistry is important, chiral catalysts or resolving agents like cinchonine derivatives may be used to obtain enantiomerically pure products.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Impact on Product Quality
Reaction Temperature 0–25 °C Controls reaction rate & selectivity
Reaction Time 3–8 hours Ensures complete conversion
Solvent THF, Ethanol, Ethyl acetate Affects solubility and purification
Acylating Agent Trifluoroacetyl chloride/anhydride Determines efficiency of acylation
Base/Catalyst Tertiary amines, Lewis acids Enhances reaction rate
Purification Method Extraction, filtration, recrystallization Improves purity and yield
Drying Method Vacuum drying, sodium sulfate drying Removes moisture, stabilizes product

Research Findings and Observations

  • The use of trifluoroacetyl chloride as the acylating agent is preferred due to its high reactivity and ability to introduce trifluoromethyl groups efficiently.
  • Temperature control during addition and reaction is crucial to avoid side reactions and decomposition.
  • Solvent choice impacts both the reaction kinetics and the ease of product isolation.
  • Purification steps such as recrystallization significantly enhance product purity, which is critical for further applications.
  • Reductive amination and catalytic hydrogenation steps allow for functional group transformations necessary for complex derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone?

  • Methodological Answer : The compound can be synthesized via sequential acylation reactions. A piperidine precursor (e.g., 4-piperidone) is first trifluoroacetylated using trifluoroacetic anhydride (TFAA) under reflux conditions. This is followed by a second acylation step with another trifluoroacetyl group, often catalyzed by Lewis acids like aluminum chloride (AlCl₃) or via nucleophilic substitution. Reaction conditions (temperature, solvent, and stoichiometry) must be tightly controlled to avoid side reactions, such as over-acylation or decomposition of the piperidine ring .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Characterization typically involves a combination of spectroscopic techniques:

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming the presence of trifluoromethyl groups, while ¹H and ¹³C NMR identify the piperidine backbone and ketone functionalities.
  • IR Spectroscopy : Strong carbonyl stretches (~1700–1750 cm⁻¹) confirm the ketone and trifluoroacetyl groups.
  • Chromatography : HPLC or GC-MS is used to assess purity, with retention times calibrated against known standards .

Advanced Research Questions

Q. How does the trifluoroacetyl group influence the compound’s reactivity in catalytic or enzymatic systems?

  • Methodological Answer : The electron-withdrawing trifluoroacetyl group enhances electrophilicity at the ketone, making it susceptible to nucleophilic attack. This property is exploited in enzyme inhibition studies, where the compound acts as a Michael acceptor. For example, in kinetic assays, the compound’s reactivity with serine hydrolases can be monitored via fluorescence quenching or mass spectrometry to determine inhibition constants (Kᵢ) .

Q. What strategies are employed to resolve contradictions in crystallographic data for this compound?

  • Methodological Answer : Crystallographic challenges (e.g., disorder in the trifluoroacetyl groups) are addressed using:

  • SHELX Software : High-resolution data refinement with SHELXL (via least-squares minimization) resolves positional ambiguities.
  • Twinned Data Analysis : For crystals with twinning, SHELXD is used for structure solution, followed by validation with tools like PLATON to ensure geometric accuracy .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets like kinases or GPCRs. The trifluoroacetyl group’s electrostatic potential is mapped using DFT calculations (e.g., Gaussian 16) to predict binding affinities. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) corroborates computational findings .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone

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